Idoxuridine

Catalog No.
S530413
CAS No.
54-42-2
M.F
C9H11IN2O5
M. Wt
354.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Idoxuridine

CAS Number

54-42-2

Product Name

Idoxuridine

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

Molecular Formula

C9H11IN2O5

Molecular Weight

354.10 g/mol

InChI

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1

InChI Key

XQFRJNBWHJMXHO-RRKCRQDMSA-N

SMILES

Array

solubility

Solubility at 25 °C in mg/ml: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane.
In water, 2.0X10+3 mg/L at 25 °C
Solubility at 25 °C in mg/mL: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane.
2.34e+01 g/L
0.1 N NaOH 30 (mg/mL)
0.1 N HCL 2 (mg/mL)
H2O (mg/mL)

Synonyms

123I-Labeled Idoxuridine, 125I-Labeled Idoxuridine, 131I-Labeled Idoxuridine, 3H-Labeled Idoxuridine, 5 Iodo 2' deoxyuridine, 5 Iododeoxyuridine, 5-Iodo-2'-deoxyuridine, 5-Iododeoxyuridine, Allergan 211, Herplex Liquifilm, Idoxuridine, Idoxuridine, 123I Labeled, Idoxuridine, 123I-Labeled, Idoxuridine, 125I Labeled, Idoxuridine, 125I-Labeled, Idoxuridine, 131I Labeled, Idoxuridine, 131I-Labeled, Idoxuridine, 3H Labeled, Idoxuridine, 3H-Labeled, Idoxuridine, Radical Ion (+1), Idoxuridine, Radical Ion (1-), Iododeoxyuridine, IUdR, Kerecide, Liquifilm, Herplex, NSC 39661, NSC-39661, NSC39661, Oftan IDU, Oftan-IDU, OftanIDU, SK and F-14287, Stoxil

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O

The exact mass of the compound Idoxuridine is 353.97126 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2000 mg/l (at 25 °c)0.01 msolubility at 25 °c in mg/ml: 2.0 in 0.2n hcl; 74.0 in 0.2n naoh; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane.in water, 2.0x10+3 mg/l at 25 °csolubility at 25 °c in mg/ml: 2.0 in 0.2n hcl; 74.0 in 0.2n naoh; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane.2.34e+01 g/l0.1 n naoh 30 (mg/ml)0.1 n hcl 2 (mg/ml)h2o (mg/ml). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyuridine. It belongs to the ontological category of pyrimidine 2'-deoxyribonucleoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Idoxuridine (5-Iodo-2'-deoxyuridine) is a first-generation halogenated pyrimidine nucleoside analog and a critical biochemical precursor. In modern scientific procurement, it is primarily sourced not for clinical therapeutic use—having been largely superseded by more soluble analogs like trifluridine—but as an essential reference standard for viral thymidine kinase assays, a precursor for radiolabeled DNA tracers, and a benchmark radiosensitizer in radiobiology [1]. Its defining structural feature is the substitution of the 5-methyl group of thymidine with an iodine atom, which imparts specific steric, physicochemical, and radiobiological properties that cannot be replicated by lighter halogens or non-halogenated in-class substitutes [2].

Substituting Idoxuridine with closely related analogs like Trifluridine (TFT) or Bromodeoxyuridine (BrdU) fundamentally alters assay mechanics and formulation requirements. Sterically, the trifluoromethyl group of TFT is significantly bulkier than the native methyl group of thymidine, whereas Idoxuridine's iodine atom provides a near-perfect steric match, making it highly accurate for precise polymerase incorporation studies [1]. In radiobiology, replacing Idoxuridine with BrdU reduces the efficacy of radiation-induced DNA double-strand breaks, as iodine's higher atomic number yields distinct Auger electron emission and stronger DNA damage response signaling [2]. Furthermore, from a processability standpoint, Idoxuridine's low aqueous solubility necessitates distinct solvent systems (e.g., DMSO) compared to the highly water-soluble TFT, preventing direct drop-in substitution in liquid formulations .

Steric Mimicry of Thymidine for Polymerase and Kinase Assays

The utility of a nucleoside analog in competitive binding assays depends on its structural fidelity to the natural substrate. Idoxuridine features an iodine atom at the 5-position with a van der Waals radius of 2.15 Å, which closely mimics the 2.00 Å radius of thymidine's native methyl group [1]. In contrast, the in-class comparator Trifluridine (TFT) utilizes a trifluoromethyl group with a significantly larger radius of 2.44 Å[1]. This quantitative steric difference means Idoxuridine is incorporated with higher structural fidelity into DNA, avoiding the steric clashes in the thymidine kinase binding site that can occur with bulkier analogs.

Evidence Dimensionvan der Waals radius of the 5-position substituent
Target Compound DataIdoxuridine (Iodine): 2.15 Å
Comparator Or BaselineTrifluridine (Trifluoromethyl): 2.44 Å; Native Thymidine (Methyl): 2.00 Å
Quantified DifferenceIdoxuridine is 0.15 Å larger than native thymidine, whereas TFT is 0.44 Å larger.
ConditionsStructural modeling of thymidine kinase and DNA polymerase binding sites

Ensures accurate substrate recognition and incorporation in viral replication assays without introducing confounding steric hindrance.

Aqueous Solubility Profile and Formulation Constraints

For formulation development and in vitro assay design, the solubility of the nucleoside analog dictates the choice of vehicle. Idoxuridine exhibits poor aqueous solubility, measured at approximately 1.6 mg/mL at 20 °C . Its primary modern comparator, Trifluridine, was specifically developed to overcome this limitation and achieves an aqueous solubility of 50 to 60 mg/mL [1]. This ~30-fold difference requires buyers to utilize organic solvents like DMSO or specialized ointment bases for Idoxuridine, whereas TFT can be readily formulated as a high-concentration aqueous solution.

Evidence DimensionAqueous solubility at 20-25 °C
Target Compound DataIdoxuridine: ~1.6 mg/mL
Comparator Or BaselineTrifluridine: 50 - 60 mg/mL
Quantified DifferenceTrifluridine is over 30 times more soluble in water than Idoxuridine.
ConditionsStandard aqueous dissolution at neutral pH and room temperature

Determines the required solvent system and limits the maximum achievable concentration in aqueous-based laboratory workflows.

DNA Damage Response and Radiosensitization Efficacy

Halogenated pyrimidines are widely procured as radiosensitizers, but their efficacy varies by the specific halogen. When evaluating the DNA damage response—a proxy for radiosensitization potential—Idoxuridine (IdU) significantly outperforms Bromodeoxyuridine (BrdU). In skeletal muscle progenitor cell models, Idoxuridine induced robust DNA damage signaling (measured by gamma-H2AX nuclear puncta) and downstream osteogenic differentiation with an IC50 of approximately 5 µM [1]. BrdU, despite being a common alternative, induced this response to a significantly lower extent under identical conditions [1]. This difference is attributed to the higher atomic number of iodine, which enhances radiation absorption and DNA strand break induction.

Evidence DimensionInduction of DNA damage response (osteogenic proxy) and gamma-H2AX accumulation
Target Compound DataIdoxuridine: High induction (IC50 ~ 5 µM)
Comparator Or BaselineBrdU: Significantly lower induction at equivalent concentrations
Quantified DifferenceIdoxuridine triggers a substantially stronger DNA damage signaling cascade than BrdU upon incorporation.
ConditionsIn vitro skeletal muscle progenitor cell (MAB) differentiation assay following analog incorporation

Justifies the selection of Idoxuridine over BrdU for radiobiology studies requiring maximum DNA double-strand break induction.

Baseline Comparator in Viral Kinase Binding Assays

When evaluating the binding affinity and incorporation kinetics of novel antiviral compounds, Idoxuridine is the right choice for a baseline standard. Its iodine atom provides a highly accurate steric mimic of thymidine's methyl group (2.15 Å vs 2.00 Å), ensuring that competitive binding models are not confounded by the steric hindrance seen with bulkier analogs[1].

Precursor Selection for DNA Synthesis Tracking

For cell proliferation assays requiring isotopic tracking, Idoxuridine is the correct precursor choice. It readily undergoes metabolic phosphorylation and incorporation into DNA, allowing researchers to synthesize specific radiolabeled deoxyuridine tracers that non-halogenated analogs cannot support [2].

Radiosensitization Workflows Requiring High-Z Halogens

In radiobiology models studying radiation-induced double-strand breaks, Idoxuridine is chosen over lighter halogens like BrdU. Its stronger induction of DNA damage responses, driven by iodine's high atomic number, makes it the preferred agent for maximizing radiosensitization efficacy in experimental radiotherapy protocols [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from water, triclinic

XLogP3

-1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

353.97127 Da

Monoisotopic Mass

353.97127 Da

Heavy Atom Count

17

LogP

-0.96
-0.96 (LogP)
log Kow = -0.96
-0.5

Appearance

Solid powder

Melting Point

Decomposes at 160 °C
164 - 166 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LGP81V5245

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (89.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (89.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (85.11%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (97.87%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use in keratoconjunctivitis and keratitis caused by herpes simplex virus.

Therapeutic Uses

Antiviral
Idoxuridine is indicated in the treatment of keratitis caused by herpes simplex virus (HSV). /Included in US product label/
Idoxuridine is indicated in the treatment of keratitis caused by vaccinia virus. /Not included in US product label/
Idoxuridine is used in the treatment of keratoconjunctivitis caused by herpes simplex virus (HSV). /Not included in US product label/
Idoxuridine has no effect on accumulated scarring, vascularization, or progressive loss of vision that may result from the infection. It also has no effect on corneal inflammation that may follow HSV keratitis when the virus is absent, nor on adenoviral keratoconjunctivitis. /Not included in US product label/

Pharmacology

In chemical structure idoxuridine closely approximates the configuration of thymidine, one of the four building blocks of DNA (the genetic material of the Herpes virus). As a result, idoxuridine is able to replace thymidine in the enzymatic step of viral replication or "growth". The consequent production of faulty DNA results in a pseudostructure which cannot infect or destroy tissue. In short, by pre-empting a vital building block in the genetic material of the Herpes simplex virus, Herplex-D topical solution destroys the infective and destructive capacity of the viral material. The virus infected cell may only be attacked during the period of active synthesis of DNA. This occurs early in the development of the Herpes simplex lesion, but at different times in different cells. Therefore, ideally, the affected area should remain saturated with the antiviral agent.
Idoxuridine is an iodinated analogue of deoxyuridine, with antiviral activity against herpes simplex virus (HSV) and potential radiosensitizing activities. Upon ocular administration, idoxuridine (IUdR) is converted to its mono-, di-, and triphosphate forms, is incorporated into DNA and disrupts viral replication. Upon oral administration of the idoxuridine prodrug ropidoxuridine and hepatic conversion by aldehyde oxidase into idoxuridine, this agent incorporates into DNA and sensitizes cells to ionizing radiation by increasing DNA strand breaks.

MeSH Pharmacological Classification

Antiviral Agents

ATC Code

D - Dermatologicals
D06 - Antibiotics and chemotherapeutics for dermatological use
D06B - Chemotherapeutics for topical use
D06BB - Antivirals
D06BB01 - Idoxuridine
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AB - Nucleosides and nucleotides excl. reverse transcriptase inhibitors
J05AB02 - Idoxuridine
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AD - Antivirals
S01AD01 - Idoxuridine

Mechanism of Action

Idoxuridine acts as an antiviral agent by inhibiting viral replication by substituting itself for thymidine in viral DNA. This in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning. The effect of Idoxuridine results in the inability of the virus to reproduce or to infect/destroy tissue.
Idoxuridine, which closely resembles thymidine, inhibits thymidylic phosphorylase and specific DNA polymerases, which are necessary for the incorporation of thymidine into viral DNA. Idoxuridine is incorporated in place of thymidine into viral DNA, resulting in faulty DNA and the inability to infect or destroy tissue or to reproduce. Idoxuridine is incorporated into mammalian DNA as well.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

54-42-2

Absorption Distribution and Excretion

Systemic absorption is unlikely following ocular administration even when nasolacrimal secretions are swallowed, since vidarabine is rapidly deaminated in the gastrointestinal tract.
Idoxuridine penetrates the cornea poorly and therefore is ineffective in the treatment of iritis or deep stromal infections.
Idoxuridine crosses the placenta. Studies in humans have not been done.
It is not known whether idoxuridine is distributed into breast milk. However, problems in humans have not been documented.
A reproducible microbiologic assay of microgram quantities of idoxuridine (IDU) in serum, urine, or cerebrospinal fluid is presented. The antiviral assay is not interfered with by type-specific antibody or interferon. During slow intravenous infusions of idox-uridine (4 mg/min) in patients with suspected diagnoses of Herpesvirus hominis encephalitis, the rate of inactivation and/or removal of drug exceeded its administration. During several rapid infusions of idoxuridine (50 mg/min) significant quantities of the drug were found in serum, urine, and cerebrospinal fluid. Idoxuridine is not significantly bound to serum proteins and is not deiodinated in fresh serum or urine in vitro to inactive products (iodouracil, uracil, iodide). It is rapidly excreted into the urine. Inactivation of IDU occurs in tissues. This antiviral assay of IDU in body fluids should be applicable to other viruses and potential antiviral agents.

Metabolism Metabolites

Idoxuridine is rapidly inactivated by deaminases or nucleotidases.

Wikipedia

Idoxuridine

Drug Warnings

Patients sensitive to iodine or iodine-containing preparations may be sensitive to this medication also.
The following side/adverse effects have been selected on the basis of their potential clinical significance: Incidence less frequent /include/ Hypersensitivity (itching, redness, swelling, pain, or other sign of irritation not present before therapy), or increased sensitivity of eyes to light; Incidence rare: Corneal clouding (blurring, dimming, or haziness of vision).
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
The ... toxicity of topical applications of 30% idoxuridine in dimethyl sulfoxide, dimethyl sulfoxide alone, or saline in 96 recurrent and 39 first episodes of genital herpes simplex virus (HSV) infection were compared. ...Complications in patients given idoxuridine in dimethyl sulfoxide included local burning, generalized contact dermatitis, and vulvar carcinoma in situ. Thirty percent idoxuridine in dimethyl sulfoxide has no effect on clinical manifestations of genital HSV infection and may be hazardous.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

... Obtained by refluxing uracildeoxyriboside, iodine, chloroform, and HNO3.

General Manufacturing Information

Uridine, 2'-deoxy-5-iodo-: ACTIVE

Analytic Laboratory Methods

Analyte: idoxuridine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: idoxuridine; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: idoxuridine; matrix: chemical purity; procedure: dissolution in neutralized dimethylformamide; addition of thymol blue in methanol as indicator; titration with sodium methoxide to a blue endpoint
Analyte: idoxuridine; matrix: pharmaceutical preparation (ophthalmic ointment; ophthalmic solution); procedure: ultraviolet absorption spectrophotometry at 320 nm and 283 nm with comparison to standards (chemical identification and chemical purity)
For more Analytic Laboratory Methods (Complete) data for IDOXURIDINE (8 total), please visit the HSDB record page.

Storage Conditions

Store between 2 and 8 °C (36 and 46 °F). Store in a tight, light-resistant container. /Ophthalmic Solution USP/
Store between 8 and 15 °C (46 and 59 °F). Store in a collapsible ophthalmic ointment tube. Note: Some manufacturers indicate that the ointment does not require refrigeration. /Ophthalmic Ointment USP/

Interactions

Concurrent use of boric acid with idoxuridine formulations is not recommended; boric acid may interact with inactive ingredients in some idoxuridine formulations, resulting in precipitate formation; in addition, boric acid may interact with preservatives, especially higher concentrations of thimerosal, in other idoxuridine formulations, resulting in increased ocular toxicity.

Stability Shelf Life

Idoxuridine is rapidly inactivated by deaminases or nucleotidases. To ensure stability, the ophthalmic solution should not be mixed with other medications. Burning after application or failure to respond to treatment may suggest deterioration of the ophthalmic solution; replace with fresh solution. /Ophthalmic Solution USP/
Bulk: No changes were found in material stored at room temperature and at 60 ° C for 28 days. Solution: An aqueous solution (2 mg/mL) shows no decomposition after 24 hours at room temperature (UV and paper chromatography).

Dates

Last modified: 08-15-2023
1: Otto SE. Radiopharmaceuticals (Strontium 89) and radiosensitizers (idoxuridine). J Intraven Nurs. 1998 Nov-Dec;21(6):335-7. Review. PubMed PMID: 10392098.
2: Sondak VK, Robertson JM, Sussman JJ, Saran PA, Chang AE, Lawrence TS. Preoperative idoxuridine and radiation for large soft tissue sarcomas: clinical results with five-year follow-up. Ann Surg Oncol. 1998 Mar;5(2):106-12. PubMed PMID: 9527262.
3: Teshima H, Koi S, Yamakawa Y, Katase K, Umezawa S, Kato T, Hasumi K. [Treatment of genital condyloma acuminatum and vaginal intraepithelial neoplasia (VAIN) with topical idoxuridine and acrarubicin]. Nihon Sanka Fujinka Gakkai Zasshi. 1994 Oct;46(10):1065-8. Japanese. PubMed PMID: 7814938.
4: Pressacco J, Hedley DW, Erlichman C. ICI D1694 and idoxuridine: a synergistic antitumor combination. Cancer Res. 1994 Jul 15;54(14):3772-8. PubMed PMID: 8033097.
5: Greene RF, Collins JM. Effects of leucovorin on idoxuridine cytotoxicity and DNA incorporation. Cancer Res. 1990 Oct 15;50(20):6652-6. PubMed PMID: 2208128.
6: Happonen HP, Lassus A, Santalahti J, Forsström S, Lassus J. Topical idoxuridine for treatment of genital warts in males. A double-blind comparative study of 0.25% and 0.5% cream. Genitourin Med. 1990 Aug;66(4):254-6. PubMed PMID: 2202655; PubMed Central PMCID: PMC1194524.
7: Happonen HP, Lassus A, Santalahti J, Forsstrom S, Lassus J. Combination of laser-therapy with 0.5% idoxuridine cream in the treatment of therapy-resistant genital warts in male patients: an open study. Sex Transm Dis. 1990 Jul-Sep;17(3):127-9. PubMed PMID: 2174190.
8: Hasumi K. A trial of topical idoxuridine for vulvar condyloma acuminatum. Br J Obstet Gynaecol. 1987 Apr;94(4):366-8. PubMed PMID: 3555605.
9: Hasumi K, Kobayashi T, Ata M, Saka N. [Topical idoxuridine for vulvar condyloma acuminatum]. Nihon Sanka Fujinka Gakkai Zasshi. 1986 Feb;38(2):277-9. Japanese. PubMed PMID: 3958525.
10: Hasumi K, Kobayashi T, Ata M. Topical idoxuridine for genital condyloma acuminatum. Lancet. 1984 Apr 28;1(8383):968. PubMed PMID: 6143908.
11: Koppang HS, Aas E. Squamous carcinoma induced by topical idoxuridine therapy? Br J Dermatol. 1983 Apr;108(4):501-3. PubMed PMID: 6838777.
12: Brun Ugstad M. [Cancer development after idoxuridine therapy?]. Tidsskr Nor Laegeforen. 1982 Nov 20;102(32):1732-3. Norwegian. PubMed PMID: 7167946.
13: Silvestri DL, Corey L, Holmes KK. Ineffectiveness of topical idoxuridine in dimethyl sulfoxide for therapy for genital herpes. JAMA. 1982 Aug 27;248(8):953-9. PubMed PMID: 7047788.
14: Graczyk J, Kowalczyk K, Pakulska W, Szadowska A. [Effect of selected piperazine derivatives on the metabolic clearance rate of idoxuridine-I-125 in mice with transplanted leukemia L1210]. Acta Pol Pharm. 1981;38(6):717-21. Polish. PubMed PMID: 7348532.
15: Heineman HS, Breen FA. Herpes simplex encephalitis in Hodgkins disease. Isolation of drug-sensitive virus from brain following unsuccessful treatment with idoxuridine. Cancer. 1975 Oct;36(4):1344-7. PubMed PMID: 169986.
16: Griswold DE, Heppner GH, Calabresi P. Stimulation of hemolysin plaque-forming cells by idoxuridine. Cancer Res. 1975 Jan;35(1):88-92. PubMed PMID: 1089043.
17: Dvorák O, Andrýsek O, Stránská E. [The possibility of selective chemotherapy of progressive recurring ovarian carcinoma with the aid of cytodiagnosis and incorporation of tagged idoxuridine]. Geburtshilfe Frauenheilkd. 1969 Jul;29(7):648-53. German. PubMed PMID: 5799686.
18: Porschen W, Feinendegen L. [In vivo determination of the cell loss rate in experimental neoplasms using radioactively marked idoxuridine]. Strahlentherapie. 1969 Jun;137(6):718-23. German. PubMed PMID: 5355170.
19: Waltuch G, Sachs F. Herpes zoster in a patient with Hodgkin's disease. Treatment with idoxuridine. Arch Intern Med. 1968 May;121(5):458-62. PubMed PMID: 5645723.
20: JOHNSON RO, KISKEN WA, CURRERI AR. SQUAMOUS CELL CARCINOMA OF ORAL CAVITY; INTRA-ARTERIAL INFUSION WITH FLUOROURACIL AND IDOXURIDINE. Arch Surg. 1965 May;90:760-3. PubMed PMID: 14280239.

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